4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C19H13ClFN3S and its molecular weight is 369.84. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Fluorinated pyrazoles, including derivatives similar to 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, have been studied for their potential in cancer treatment. A study by Hammam et al. (2005) focused on novel fluoro-substituted benzo[b]pyran compounds, which demonstrated anti-cancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Tuberculostatic Activity
Research by Foks et al. (2005) on pyrazine derivatives, including structures related to the chemical , showed potential tuberculostatic activities. Specifically, the study synthesized various pyrazine derivatives and tested them for tuberculostatic activity, finding that certain compounds exhibited significant activity (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).
Antibacterial and Antifungal Properties
Solankee and Patel (2004) reported on the synthesis of various heterocyclic compounds, including pyrazolines and pyrimidinethiones, which demonstrated notable antibacterial activity. This study underlines the potential of pyrazole-based compounds, similar to the one , in developing new antibacterial agents (Solankee & Patel, 2004).
Polymer Photovoltaic Applications
A study by Li et al. (2010) investigated the synthesis of a compound combining thieno[3,4-b]pyrazine and 3-hexylthiophene units for polymer photovoltaic applications. The research focused on the optical and electrochemical properties of the polymer, highlighting the potential use of pyrazine derivatives in the field of renewable energy (Li, Beak, Kwon, Lee, Lee, & Lee, 2010).
Anti-Inflammatory and Analgesic Activities
Menozzi et al. (1992) synthesized a series of 4-fluorophenyl derivative compounds, demonstrating remarkable analgesic, anti-inflammatory, and antipyretic activities in animal models. This suggests that fluorinated pyrazoles could be valuable in developing new analgesic and anti-inflammatory drugs (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Their tunable photophysical properties are due to electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines in general have been shown to interact with various biological pathways due to their wide range of biological activities .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit a range of biological activities, suggesting that they may interact with various cellular targets and pathways .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-16-4-2-1-3-14(16)12-25-19-18-11-17(23-24(18)10-9-22-19)13-5-7-15(21)8-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZSGJDDRVYMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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